Ethyl 4-[(phenylsulfonyl)methyl]benzoate
Description
Ethyl 4-[(phenylsulfonyl)methyl]benzoate is an ethyl benzoate derivative featuring a phenylsulfonylmethyl substituent at the para-position of the aromatic ring. This compound belongs to a broader class of sulfonyl-containing benzoates, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties.
Properties
Molecular Formula |
C16H16O4S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 4-(benzenesulfonylmethyl)benzoate |
InChI |
InChI=1S/C16H16O4S/c1-2-20-16(17)14-10-8-13(9-11-14)12-21(18,19)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3 |
InChI Key |
XVDVKVXKCKDGJX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Sulfonyl Group
Ethyl 4-{[(4-Fluorophenyl)sulfonyl]amino}benzoate (CAS 349402-78-4)
- Structure : A sulfonamide linkage replaces the methylene bridge in the target compound, with a fluorine atom at the para-position of the phenylsulfonyl group.
- Synthesis: Likely synthesized via sulfonylation of ethyl 4-aminobenzoate with 4-fluorophenylsulfonyl chloride.
Ethyl 4-{[(4-Methylphenyl)sulfonyl]oxy}benzoate (CAS 98634-20-9)
- Structure : Contains a sulfonate ester (SO₃⁻) linkage instead of a sulfonylmethyl group.
- Properties : The sulfonate ester is more polar and hydrolytically labile compared to the sulfonylmethyl group, influencing solubility and reactivity in resin formulations .
- Applications : Used in polymer chemistry as a reactive intermediate, as seen in the synthesis of 4-(tosyloxy)benzoate derivatives .
Linker Group Modifications
Ethyl 4-(Carbamoylamino)benzoate Derivatives
- Structure: Urea (carbamoylamino) group replaces the sulfonylmethyl moiety.
- Properties : The urea group enables hydrogen bonding, critical in structure–activity relationship (SAR) studies for aquaporin inhibitors. These compounds exhibit selectivity for aquaporin-3 and -7, suggesting the sulfonylmethyl group in the target compound may alter target specificity .
Ethyl 4-({[(Phenylsulfonyl)amino]acetyl}amino)benzoate (CAS 664360-25-2)
Substituent Effects on Reactivity and Performance
Ethyl 4-(Dimethylamino)benzoate
- Structure: Dimethylamino group at the para-position instead of sulfonylmethyl.
- Properties : Acts as a co-initiator in resin cements, demonstrating higher reactivity than methacrylate analogues. The sulfonyl group in the target compound may reduce electron-donating capacity, affecting polymerization efficiency .
Ethyl 4-(Sulfooxy)benzoate
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent | Molecular Formula | Key Properties/Applications | References |
|---|---|---|---|---|
| Ethyl 4-[(phenylsulfonyl)methyl]benzoate | Phenylsulfonylmethyl | C₁₆H₁₆O₄S | Potential enzyme inhibitor, polymer intermediate | [1], [7] |
| Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate | 4-Fluorosulfonamide | C₁₅H₁₄FNO₄S | Enhanced acidity, medicinal chemistry | [3], [10] |
| Ethyl 4-{[(4-methylphenyl)sulfonyl]oxy}benzoate | 4-Methylsulfonate ester | C₁₆H₁₆O₅S | Hydrolytic lability, polymer synthesis | [4], [13] |
| Ethyl 4-(carbamoylamino)benzoate | Urea | C₁₀H₁₂N₂O₃ | Aquaporin inhibition, hydrogen bonding | [1] |
| Ethyl 4-(dimethylamino)benzoate | Dimethylamino | C₁₁H₁₅NO₂ | High reactivity in resin polymerization | [6] |
Key Research Findings
- Aquaporin Inhibition : Sulfonyl-containing benzoates, including urea-linked analogues, show selectivity for aquaporin isoforms, suggesting the target compound’s sulfonylmethyl group could be optimized for similar biological activity .
- Resin Chemistry: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate derivatives in resin formulations, highlighting the impact of substituent electronics on reactivity .
- Natural Occurrence : Sulfated benzoates (e.g., ethyl 4-(sulfooxy)benzoate) are found in plants, whereas synthetic sulfonylmethyl derivatives may require tailored solubility profiles for pharmaceutical use .
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